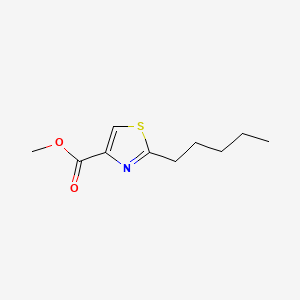
Methyl 2-Pentylthiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Pentylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Pentylthiazole-4-carboxylate typically involves the reaction of thioamides with α-haloesters in the presence of a base. The reaction conditions often include the use of absolute ethanol as a solvent and heating under reflux . The general reaction scheme can be represented as follows:
- Thioamide + α-Haloester → Thiazole Derivative
- Thiazole Derivative + Methanol → this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-Pentylthiazole-4-carboxylate can undergo various chemical reactions, including:
- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can lead to the formation of dihydrothiazoles.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
Methyl 2-Pentylthiazole-4-carboxylate has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex thiazole derivatives.
- Biology : The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
- Medicine : Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents.
- Industry : The compound is used in the production of dyes, biocides, and chemical reaction accelerators .
Mécanisme D'action
The mechanism of action of Methyl 2-Pentylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties play a crucial role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-Methylthiazole
- 4-Methylthiazole
- 2-Phenylthiazole
- 4-Phenylthiazole
Uniqueness: Methyl 2-Pentylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles .
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
methyl 2-pentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-6-9-11-8(7-14-9)10(12)13-2/h7H,3-6H2,1-2H3 |
Clé InChI |
VARXRERASNKXAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(=CS1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
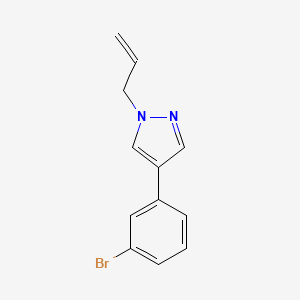
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
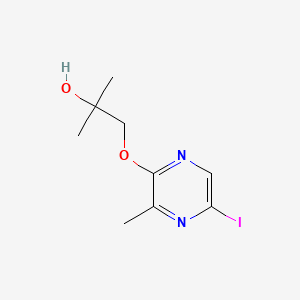
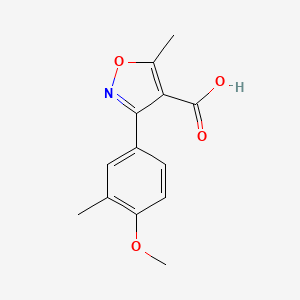
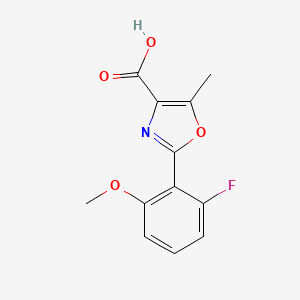
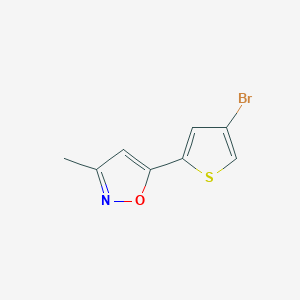
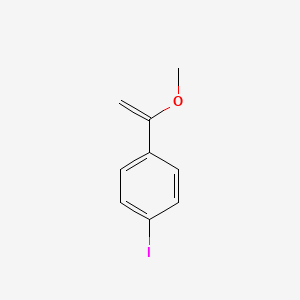
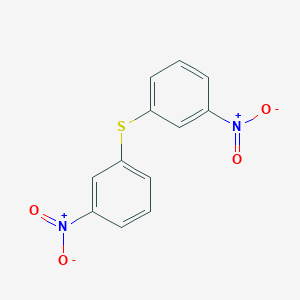
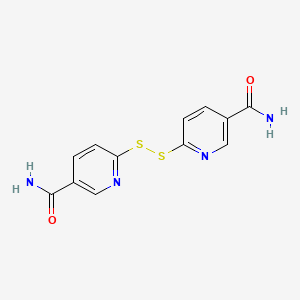

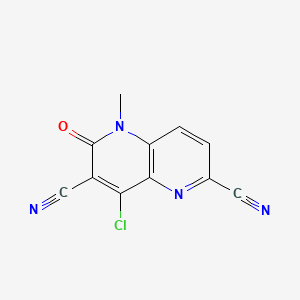
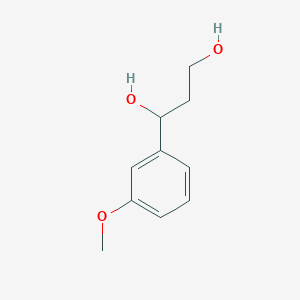
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
